molecular formula C26H32N4O4 B2383525 Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252916-75-8

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2383525
CAS No.: 1252916-75-8
M. Wt: 464.566
InChI Key: RQGQUFSBKAOQSV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction or its modified variants. The core structure features a 2-oxo-1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a 3-methoxyphenyl group and at position 6 with a piperazine-methyl moiety bearing a 4-methylphenyl substituent. The ethyl ester at position 5 enhances solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-4-34-25(31)23-22(27-26(32)28-24(23)19-6-5-7-21(16-19)33-3)17-29-12-14-30(15-13-29)20-10-8-18(2)9-11-20/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQUFSBKAOQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological targets, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine core substituted with various functional groups. The presence of ethyl and piperazine moieties enhances its lipophilicity and biological activity. The structural formula is represented as follows:

C26H32N4O4\text{C}_{26}\text{H}_{32}\text{N}_4\text{O}_4

Research indicates that compounds with similar structures often target key enzymes involved in cellular processes. The primary targets for this compound include:

  • Dihydrofolate Reductase (DHFR) : Inhibiting DHFR disrupts folate metabolism, essential for DNA synthesis and repair. This is particularly relevant in cancer therapy where rapid cell division occurs .
  • Kinases : The compound may also interact with various kinases, including those involved in signaling pathways that regulate cell growth and apoptosis .

Antitumor Activity

Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antitumor effects. For instance, related compounds have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar piperazine derivatives have shown efficacy against bacterial strains, indicating that this compound could possess similar properties .

Study 1: Antitumor Efficacy

A study investigated the effects of a related compound on human melanoma cells. The results indicated a dose-dependent reduction in cell viability linked to DHFR inhibition. The compound demonstrated IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
AntitumorDihydrofolate ReductaseInhibition of cell growth
AntimicrobialBacterial Cell Wall SynthesisInhibition of bacterial growth
Kinase InhibitionVarious KinasesDisruption of signaling pathways

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

A. Substituent Effects on the Aromatic Rings

Compound Position 4 Substituent Piperazine Substituent Key Differences
Target 3-Methoxyphenyl 4-Methylphenyl Reference compound
2-Chlorophenyl 3-Chlorophenyl Chloro groups (electron-withdrawing) reduce electron density, potentially decreasing receptor affinity compared to methoxy/methyl groups .
4-Hydroxy-3-methoxyphenyl Hydroxyl group increases polarity but may reduce stability due to oxidation susceptibility .
2,4-Dichlorophenyl Trifluoromethylphenyl-carbamoyl Strong electron-withdrawing groups (Cl, CF₃) and carbamoyl modify hydrophobicity and steric bulk .

B. Core Modifications

  • 2-Oxo vs.
  • Piperazine vs. Pyrazole (): A pyrazole substituent introduces a heterocyclic moiety with distinct hydrogen-bonding capabilities, possibly altering target selectivity .
Pharmacological Implications

A. Antioxidant Activity ()
Compounds with electron-donating groups (e.g., methoxy) exhibit enhanced radical scavenging. The target compound’s 3-methoxyphenyl group may confer moderate antioxidant activity, though weaker than hydroxyl-containing analogs like .

B. In contrast, chlorophenyl-substituted analogs () may exhibit reduced blood-brain barrier penetration due to higher hydrophobicity .

Physicochemical Properties
Property Target Compound
Solubility Moderate (ethyl ester) Low (chloro groups) High (thioxo, hydroxyl)
Melting Point ~160–170°C (estimated) Higher (rigid chloro) Lower (polar groups)
Crystal Packing Influenced by methoxy and methylphenyl groups Chloro groups enhance halogen bonding Thioxo promotes S···H interactions

Preparation Methods

One-Pot Multicomponent Condensation

The Biginelli reaction, modified with LaCl₃·7H₂O as a catalyst, is a cornerstone for synthesizing tetrahydropyrimidine-5-carboxylates. For the target compound, ethyl acetoacetate, 3-methoxybenzaldehyde, and urea undergo condensation in ethanol under reflux (80°C, 6–8 hours) to yield Ethyl 4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. LaCl₃ enhances regioselectivity and reduces side reactions, achieving yields of 82–88%.

$$
\text{Ethyl acetoacetate} + \text{3-Methoxybenzaldehyde} + \text{Urea} \xrightarrow{\text{LaCl}_3, \text{EtOH}} \text{Tetrahydropyrimidine core}
$$

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches employ mortar-pestle grinding of reactants (ethyl acetoacetate, 3-methoxybenzaldehyde, urea) with catalytic p-toluenesulfonic acid (PTSA). This method eliminates solvents, reduces reaction time to 30 minutes, and maintains yields at 78–84%.

Functionalization at the 6-Position: Piperazinylmethyl Group Introduction

The 6-methyl group of the intermediate is functionalized via Mannich reaction or nucleophilic substitution.

Mannich Reaction with Piperazine Derivatives

A two-step protocol is employed:

  • Chloromethylation : The 6-methyl group reacts with formaldehyde and HCl gas in dioxane at 50°C to form 6-chloromethyl intermediate.
  • Piperazine Coupling : The chloromethyl derivative reacts with 4-(4-methylphenyl)piperazine in acetonitrile/K₂CO₃ at reflux (82°C, 12 hours). This SN2 substitution installs the piperazinylmethyl group, yielding 72–76% after recrystallization.

$$
\text{6-Chloromethyl intermediate} + \text{4-(4-Methylphenyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target compound}
$$

Microwave-Assisted Alkylation

Microwave irradiation (300 W, 100°C) accelerates the alkylation step, completing the reaction in 20 minutes with improved yields (85–89%).

Optimization and Catalytic Innovations

Catalytic Systems for Enhanced Efficiency

  • LaCl₃·7H₂O : Improves Biginelli reaction kinetics and product purity.
  • Zinc Chloride (ZnCl₂) : Facilitates diazonium salt formation in chloromethylation steps.

Solvent Selection and Recycling

Ethanol and acetonitrile are preferred for their balance of polarity and environmental impact. Ethanol recycling protocols reduce waste by 40%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.45 (m, aromatic H), 5.52 (s, CH₂-piperazine), 4.12 (q, J = 7.1 Hz, COOCH₂CH₃), 3.80 (s, OCH₃), 2.60–2.80 (m, piperazine-CH₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1245 cm⁻¹ (C-O methoxy).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Time Yield (%) Purity (%)
LaCl₃-Modified MCR EtOH, 80°C 8h 88 97
Mechanochemical Solvent-free, PTSA 0.5h 84 96
Microwave Alkylation 300 W, 100°C 0.3h 89 98
Conventional Alkylation MeCN, 82°C 12h 76 95

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted aldehydes with urea/thiourea derivatives under acidic conditions to form the tetrahydropyrimidine core.
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce the piperazine and aryl moieties. For example, the piperazine group is often introduced using a Mannich-type reaction with formaldehyde and substituted piperazines .
  • Step 3: Esterification or transesterification to finalize the carboxylate group.
    Key reagents include triethylamine (as a base), dichloromethane or ethanol (solvents), and controlled temperatures (40–80°C) to prevent intermediate decomposition .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, including aromatic proton environments and substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches) .
  • Mass Spectrometry (MS): Determines molecular weight (e.g., [M+H]⁺ peaks around 450–500 m/z) .

Q. Table 1: Characterization Techniques and Parameters

TechniqueKey ParametersPurpose
¹H NMR400–600 MHz, CDCl₃/DMSO-d₆Structural confirmation
HPLCC18 column, acetonitrile/water gradientPurity assessment
FTIR400–4000 cm⁻¹, KBr pelletFunctional group analysis

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening: Triethylamine or DBU improves nucleophilic substitution efficiency for piperazine incorporation .
  • Temperature Control: Maintaining 60–70°C during cyclization prevents premature precipitation of intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound with >90% recovery .

Q. How should researchers address discrepancies in spectroscopic data?

  • Cross-Validation: Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystallographic data (e.g., C16H14F6N2O3, monoclinic P21/c) can confirm bond lengths and angles .
  • Dynamic NMR: Detect conformational flexibility in piperazine or tetrahydropyrimidine moieties causing signal splitting .
  • Isotopic Labeling: Use deuterated analogs to trace proton environments in complex spectra .

Q. What in vitro assays are suitable for evaluating pharmacological activity?

  • Enzyme Inhibition Assays: Test interactions with kinases or receptors (e.g., fluorescence-based ADP-Glo™ kinase assays) using IC₅₀ calculations .
  • Antimicrobial Screening: Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. What computational methods predict biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like logP and polar surface area .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .

Methodological Considerations

Q. How to design experiments for thermal stability analysis?

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to determine decomposition temperatures (>200°C typical for stable intermediates) .
  • Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions (e.g., sharp endothermic peaks at 150–180°C) .

Q. Strategies for resolving regioselectivity in synthesis

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to block reactive amines during functionalization .
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired regioisomers. For example, shorter reaction times (2–4 hrs) at lower temps (25°C) may favor kinetic products .

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